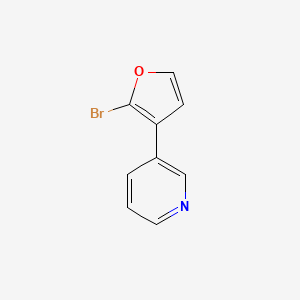

3-(2-Bromofuran-3-yl)pyridine

Description

BenchChem offers high-quality 3-(2-Bromofuran-3-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Bromofuran-3-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromofuran-3-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-8(3-5-12-9)7-2-1-4-11-6-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMNMGUMZMKHFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(OC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(2-Bromofuran-3-yl)pyridine CAS 1227960-30-6 properties

The following is an in-depth technical guide for 3-(2-Bromofuran-3-yl)pyridine , structured for research and development professionals.

A Versatile Heterobiaryl Scaffold for Medicinal Chemistry

CAS Registry Number: 1227960-30-6

Molecular Formula: C

Executive Summary

3-(2-Bromofuran-3-yl)pyridine represents a critical class of heterobiaryl building blocks utilized in the synthesis of complex pharmaceutical agents. Characterized by a pyridine ring coupled to the 3-position of a furan core, with a bromine atom occupying the reactive 2-position of the furan, this molecule serves as a "linchpin" intermediate.

Its primary utility lies in its orthogonal reactivity : the pyridine nitrogen offers a site for salt formation or coordination, while the furan-C2 bromine bond serves as a high-value handle for palladium-catalyzed cross-coupling (Suzuki, Stille, Sonogashira) to generate 2,3-disubstituted furan scaffolds—a structural motif prevalent in kinase inhibitors and GPCR modulators.

Physicochemical Properties & Identification

The following data aggregates calculated and observed properties for CAS 1227960-30-6.[2][3]

| Property | Value | Notes |

| Physical State | Solid or Viscous Oil | Typically isolated as a low-melting solid or yellow oil upon synthesis. |

| Boiling Point | ~310 °C | Predicted at 760 mmHg. |

| Density | 1.6 ± 0.1 g/cm³ | Predicted. |

| LogP | 2.34 | Predicted (Consensus LogP). Indicates moderate lipophilicity suitable for CNS drug discovery. |

| pKa (Pyridine N) | ~5.2 | The pyridine nitrogen remains basic, allowing for HCl salt formation. |

| H-Bond Acceptors | 2 | (Pyridine-N, Furan-O) |

| H-Bond Donors | 0 | |

| Rotatable Bonds | 1 | The C3(furan)-C3(pyridine) bond allows conformational flexibility. |

Synthetic Methodology

The synthesis of 3-(2-Bromofuran-3-yl)pyridine requires a strategy that installs the biaryl axis before introducing the halogen, or utilizes a regioselective coupling that preserves the bromine. The most robust, scalable protocol involves a stepwise construction to ensure regiochemical fidelity.

Protocol: Modular Construction via Regioselective Bromination

This route avoids the regioselectivity issues often encountered when attempting to couple directly to 2,3-dibromofuran.

Step 1: Suzuki-Miyaura Coupling (Biaryl Formation)

-

Reactants: 3-Bromofuran + 3-Pyridylboronic acid (or pinacol ester).

-

Catalyst: Pd(PPh

) -

Base/Solvent: Na

CO -

Conditions: Reflux (80-90°C) under N

for 12-16 h. -

Mechanism: Oxidative addition into the C3-Br bond of furan, followed by transmetallation with the pyridyl boronate and reductive elimination.

-

Intermediate: Yields 3-(Furan-3-yl)pyridine .

Step 2: Regioselective Bromination (Functionalization)

-

Reactants: 3-(Furan-3-yl)pyridine + N-Bromosuccinimide (NBS, 1.05 eq).

-

Solvent: DMF or DCM (0°C to RT).

-

Mechanism: Electrophilic Aromatic Substitution (EAS).

-

Regioselectivity Logic: The furan ring is electron-rich. The C2 position (alpha to oxygen) is more activated than C4. Although C5 is also alpha to oxygen, the C2 position is often favored in 3-arylfurans due to electronic stabilization from the adjacent aryl group, despite steric pressure.

-

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate.

Caption: Stepwise synthesis of CAS 1227960-30-6 via Suzuki coupling followed by regioselective bromination.

Medicinal Chemistry Applications

The 3-(2-Bromofuran-3-yl)pyridine scaffold is a "privileged structure" in drug discovery due to its specific electronic and geometric profile.

4.1 The "Sandwich" Scaffold Utility

The bromine atom at C2 is a leaving group that allows medicinal chemists to "sandwich" the furan ring between two aryl or heteroaryl groups.

-

Reaction: A second Suzuki coupling at C2 creates a 2,3-diaryl furan .

-

Significance: This motif mimics the cis-stilbene geometry often required for binding to hydrophobic pockets in enzymes (e.g., COX-2 inhibitors, p38 MAP kinase inhibitors).

4.2 Electronic Profiling

-

Pyridine Ring: Acts as a hydrogen bond acceptor (HBA) and can engage in pi-stacking interactions with aromatic amino acid residues (Phe, Tyr, Trp).

-

Furan Ring: Acts as a bioisostere for phenyl or thiophene but with higher polarity and water solubility. The oxygen atom can participate in weak H-bonding.

Visualization: Pharmacophore Potential

Caption: Pharmacophore mapping showing the strategic utility of the C2-Br handle and C3-Pyridine moiety.

Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate may be sparse, it should be handled with the precautions standard for halogenated pyridines.

-

GHS Classification (Predicted):

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive (furan derivatives can degrade/polymerize upon prolonged light exposure).

References

-

ChemicalBook. 1227960-30-6 Product Entry. (Confirmation of chemical identity and synonyms).

-

BLD Pharm. 3-(2-Bromofuran-3-yl)pyridine MSDS and Properties.[3] (Safety and physical data).[2][5][6][7][8]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the Suzuki coupling methodology used in Step 1).

- Keay, B. A. (1999). Regioselective Lithiation of 3-Substituted Furans. Chemical Society Reviews.

Sources

- 1. 1227960-30-6 CAS Manufactory [m.chemicalbook.com]

- 2. chemsrc.com [chemsrc.com]

- 3. 1227960-30-6|3-(2-Bromofuran-3-yl)pyridine|BLD Pharm [bldpharm.com]

- 4. arctomsci.com [arctomsci.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

3-(2-Bromofuran-3-yl)pyridine molecular weight and SMILES

This technical monograph details the physicochemical profile, synthetic pathways, and research applications of 3-(2-Bromofuran-3-yl)pyridine , a specialized heterocyclic building block used in medicinal chemistry.[1]

Executive Summary & Identification

3-(2-Bromofuran-3-yl)pyridine is a biaryl heterocyclic intermediate characterized by a pyridine ring attached to the

Chemical Identity

| Property | Detail |

| IUPAC Name | 3-(2-Bromofuran-3-yl)pyridine |

| CAS Number | 1227960-30-6 |

| Molecular Formula | C |

| Molecular Weight | 224.05 g/mol |

| Canonical SMILES | Brc1occc1-c2cccnc2 |

| Isomeric SMILES | BrC1=C(C2=CC=CN=C2)C=CO1 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |

Physicochemical Analysis

The molecule's reactivity is defined by the electronic interplay between the electron-deficient pyridine ring and the electron-rich furan ring.[1]

Molecular Weight Calculation

The precise molecular weight is derived from standard atomic weights:

-

Carbon (9 atoms):

-

Hydrogen (6 atoms):

-

Bromine (1 atom):

-

Nitrogen (1 atom):

[1] -

Oxygen (1 atom):

-

Total: 224.057 Da [1]

Structural Geometry & SMILES

The SMILES string BrC1=C(C2=CC=CN=C2)C=CO1 encodes the specific regiochemistry:

-

Furan Core: The oxygen is position 1.[1]

-

Bromination: The bromine is at position 2 (alpha to oxygen).[1]

-

Biaryl Bond: The pyridine ring is attached at position 3 (beta).[1]

Electronic Properties (Predicted)

-

LogP (Octanol/Water): ~2.8 (Lipophilic due to the bromine and aromatic rings).[1]

-

Topological Polar Surface Area (TPSA): ~26 Å

(Contributed by Pyridine-N and Furan-O). -

pKa: The pyridine nitrogen is weakly basic (pKa ~5.2), likely slightly suppressed by the electron-withdrawing nature of the bromofuran system.

Synthetic Methodologies

Synthesis of 3-(2-Bromofuran-3-yl)pyridine requires careful regiocontrol to avoid producing the 2,5-disubstituted isomer.[1] The most robust route involves constructing the biaryl system first, followed by regioselective bromination.[1]

Preferred Route: Suzuki Coupling & Regioselective Bromination

Direct coupling of 2,3-dibromofuran is problematic because the C2-bromine is more reactive toward oxidative addition than the C3-bromine, leading to the wrong isomer (2-pyridyl-3-bromofuran).[1] Therefore, a stepwise approach is used.

Step 1: Synthesis of 3-(Furan-3-yl)pyridine[1]

-

Reagents: 3-Bromopyridine, 3-Furylboronic acid, Pd(PPh

) -

Mechanism: Standard Suzuki-Miyaura cross-coupling.[1]

-

Outcome: Formation of the 3,3'-biaryl bond.[1]

Step 2: Regioselective Bromination

-

Reagents: N-Bromosuccinimide (NBS), DMF or THF, 0°C to RT.

-

Mechanism: Electrophilic aromatic substitution (

).[1] -

Regiocontrol: The furan ring is electron-rich.[1] The

-positions (C2 and C5) are most reactive.[1] The C2 position is sterically adjacent to the pyridine ring, but electronically activated.[1] Under controlled conditions (1.0 eq NBS, low temp), bromination occurs preferentially at C2 due to the directing effect of the C3-substituent and the inherent high reactivity of the

Synthetic Workflow Diagram

The following diagram illustrates the logical flow to ensure the correct isomer is obtained.

Figure 1: Stepwise synthesis avoiding regiochemical errors inherent in using dibromofuran precursors.

Applications in Drug Discovery

This molecule is a high-value scaffold for "Fragment-Based Drug Design" (FBDD).[1]

Pharmacophore Mapping

-

Kinase Inhibition: The pyridine nitrogen can serve as a hydrogen bond acceptor in the hinge region of kinase enzymes (e.g., p38 MAP kinase).

-

Biaryl Torsion: The bond between the pyridine and furan rings allows for a twisted conformation, which can improve solubility and selectivity compared to planar fused systems.[1]

-

Late-Stage Diversification: The C2-Bromine allows researchers to install diverse R-groups (aryl, alkyl, amino) after the core scaffold is established, facilitating SAR (Structure-Activity Relationship) studies.[1]

Structural Logic Diagram

Figure 2: Pharmacophore decomposition highlighting the functional utility of each molecular sector.

Handling & Safety Protocols

As a halogenated heterocycle, this compound requires standard organic laboratory safety protocols.[1]

-

Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer.[1]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Protect from light to prevent debromination or furan oxidation.

-

Stability: The furan ring is acid-sensitive (prone to ring opening via hydrolysis).[1] Avoid strong aqueous acids during workup.[1]

References

-

ChemSRC . (2024).[1] 3-(2-Bromofuran-3-yl)pyridine - Physicochemical Properties and CAS 1227960-30-6.[1][2][3] Retrieved from [Link]

-

Li, J. J. (2014).[1] Name Reactions in Heterocyclic Chemistry. Wiley-Interscience.[1] (General reference for Suzuki coupling on furans).

- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Reference for electrophilic substitution regioselectivity in furans).

Sources

The Pyridyl-Furan Scaffold: A Privileged Motif in Modern Drug Discovery

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The confluence of a pyridine and a furan ring creates the pyridyl-furan scaffold, a heterocyclic motif of significant and growing interest in medicinal chemistry. This scaffold is not merely a molecular curiosity but a "privileged" structure, consistently appearing in compounds with potent and diverse pharmacological activities. Its unique electronic properties, conformational flexibility, and capacity for multi-point interactions with biological targets have established it as a versatile template for the design of novel therapeutics. This in-depth guide provides a comprehensive overview of the pyridyl-furan scaffold's role in drug discovery, from its fundamental chemical properties and synthesis to its application in developing targeted therapies for infectious diseases, oncology, and neuroinflammation. We will explore detailed case studies, structure-activity relationships (SAR), and key experimental protocols, offering researchers, scientists, and drug development professionals a technical and practical framework for leveraging this remarkable scaffold in their own discovery programs.

The Pyridyl-Furan Scaffold: A Structural and Physicochemical Overview

The pyridyl-furan scaffold combines the π-deficient pyridine ring with the π-excessive furan ring, creating a unique electronic and structural landscape. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and introduces a dipole moment, which can significantly influence the molecule's solubility and interaction with biological targets.[1][2] Conversely, the oxygen atom in the furan ring acts as a hydrogen bond donor and contributes to the overall aromaticity of the system.[3] This juxtaposition of electronic properties allows for a wide range of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking, which are critical for high-affinity binding to protein targets.[3]

The relative orientation of the two rings (e.g., 2-pyridyl-furan vs. 3-pyridyl-furan) and the point of attachment to the rest of the molecule dramatically impact the overall topology and physicochemical properties. These variations provide a rich design space for medicinal chemists to fine-tune properties such as lipophilicity, metabolic stability, and target selectivity.

Core Chemistry: Synthesis of the Pyridyl-Furan Scaffold

The construction of the pyridyl-furan core is a critical first step in any drug discovery program centered on this scaffold. A variety of synthetic strategies have been developed, offering modularity and flexibility to access a diverse range of derivatives.

General Synthetic Strategies

Two primary approaches dominate the synthesis of pyridyl-furans:

-

Construction of the furan ring onto a pre-existing pyridine: This often involves the use of a functionalized pyridine as a starting material, followed by a ring-closing reaction to form the furan.

-

Construction of the pyridine ring onto a pre-existing furan: This strategy starts with a furan derivative and employs condensation or cycloaddition reactions to build the pyridine ring.[4]

A modular method for preparing highly substituted pyridines involves a cascade reaction that includes a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation.[1][5] This approach offers excellent functional group tolerance, making it highly valuable for creating diverse libraries of compounds for screening.[1][5]

Representative Synthetic Protocol: Synthesis of a Furo[3,2-c]pyridine Core

The following protocol outlines a general method for the synthesis of a furopyridone derivative, a common variant of the pyridyl-furan scaffold with demonstrated cytotoxic activity.[6]

Step 1: Acylation of an Amino Acid An amino acid (e.g., L-leucine) is reacted with 3-furoyl chloride in a Schotten-Baumann reaction to yield the corresponding N-acyl amino acid.

Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization) The N-acyl amino acid is treated with a strong acid catalyst, such as Eaton's reagent (P₂O₅/MeSO₃H), to induce an intramolecular Friedel-Crafts acylation, resulting in the formation of the fused furo[3,2-c]pyridinone ring system.

Step 3: Reduction and Derivatization The ketone in the pyridinone ring can be selectively reduced using a reducing agent like sodium borohydride (NaBH₄). The resulting hydroxyl group, or other functionalities on the scaffold, can then be used as a handle for further derivatization to explore structure-activity relationships.

Therapeutic Applications of the Pyridyl-Furan Scaffold

The versatility of the pyridyl-furan scaffold is evident in the breadth of its therapeutic applications. From fighting infectious diseases to combating cancer and potentially mitigating neuroinflammation, this scaffold has proven to be a fruitful starting point for the development of novel drug candidates.

Antimalarial Agents: A Hit-to-Lead Case Study

The urgent need for new antimalarial drugs with novel mechanisms of action has driven extensive screening efforts.[7][8] A notable success story for the pyridyl-furan scaffold emerged from the screening of the Open Global Health Library, which identified the pyridyl-furan compound OGHL250 as a potent inhibitor of Plasmodium falciparum growth and red blood cell invasion.[7][8]

Hit Identification and Optimization:

OGHL250 served as the starting point for a focused medicinal chemistry campaign to improve its potency and drug-like properties.[7][8] Key structural modifications and their impact on activity are summarized in the table below.

| Compound | Key Structural Modifications | P. falciparum Growth Inhibition (EC₅₀) |

| OGHL250 | Initial Hit | Low micromolar |

| Analogue 1 | Relocation of the endocyclic nitrogen on the isoquinoline ring | 10-fold improvement vs. OGHL250 |

| Analogue 2 | Addition of an N-methyl piperazine to the carboxamide | 6-fold improvement vs. OGHL250 |

| WEHI-518 | Combination of modifications and removal of a methoxy group | 250-fold improvement vs. OGHL250 (low nanomolar) |

This systematic optimization demonstrates the "druggability" of the pyridyl-furan scaffold and how rational design can lead to significant gains in potency.[7][8]

Mechanism of Action: Targeting PfPI4KIIIB

Further studies revealed that the pyridyl-furan series exerts its antimalarial effect by inhibiting the phosphatidylinositol 4-kinase (PfPI4KIIIB).[7][8][9] This kinase is crucial for protein trafficking and secretion in the parasite, and its inhibition disrupts these essential processes, ultimately leading to parasite death.[7][8][9] The diagram below illustrates the proposed mechanism.

Caption: Mechanism of action of pyridyl-furan antimalarials.

Experimental Protocol: In Vitro P. falciparum Growth Inhibition Assay

A standard method to assess the antimalarial activity of compounds is the parasite lactate dehydrogenase (pLDH) assay.

-

Parasite Culture: Asynchronous P. falciparum cultures are maintained in human red blood cells.

-

Compound Preparation: Test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and added to 96-well plates.

-

Assay Incubation: Parasite cultures are added to the plates containing the compounds and incubated for 72 hours under standard culture conditions.

-

pLDH Measurement: After incubation, the plates are frozen and thawed to lyse the parasites. The activity of pLDH, an enzyme released from the parasites, is measured by adding a substrate solution and monitoring the change in absorbance.

-

Data Analysis: The EC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

Anticancer Agents: Targeting Key Oncogenic Pathways

The pyridyl-furan scaffold has also emerged as a promising template for the development of anticancer agents, with derivatives showing activity against various cancer cell lines.

Cytotoxic Furopyridones:

A series of furan[3,2-c]pyridine derivatives have been synthesized and evaluated for their cytotoxic activity against esophageal cancer cell lines.[6] One of the lead compounds, 4c , demonstrated potent, single-digit micromolar IC₅₀ values against both KYSE70 and KYSE150 cell lines.[6] This highlights the potential of this scaffold in developing therapies for solid tumors.

Raf Kinase Inhibition:

A patent application discloses pyridine-substituted furan derivatives as inhibitors of Raf kinase, a key component of the MAPK/ERK signaling pathway that is frequently dysregulated in cancer.[10] This suggests that the pyridyl-furan scaffold can be tailored to target specific enzymes involved in oncogenesis, opening the door for the development of targeted cancer therapies.[10]

Induction of Apoptosis in Breast Cancer:

Furan-based derivatives incorporating a pyridine carbohydrazide moiety have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in MCF-7 breast cancer cells.[11] Mechanistic studies revealed that these compounds upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, indicating an induction of the intrinsic mitochondrial pathway of apoptosis.[11]

Sources

- 1. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. ias.ac.in [ias.ac.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. A Pyridyl-Furan Series Developed from the Open Global Health Library Block Red Blood Cell Invasion and Protein Trafficking in Plasmodium falciparum through Potential Inhibition of the Parasite’s PI4KIIIB Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. US7375105B2 - Pyridine substituted furan derivatives as Raf kinase inhibitors - Google Patents [patents.google.com]

- 11. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

Electronic Properties & Synthetic Architectures of Bromofuran-Pyridine Conjugates

Executive Summary

This technical guide analyzes the physicochemical and optoelectronic characteristics of bromofuran-pyridine conjugates , a class of heterocyclic scaffolds critical to organic electronics and medicinal chemistry. Unlike simple biaryls, these conjugates exhibit a unique "push-pull" electronic structure driven by the

The inclusion of a bromine substituent is not merely for synthetic derivatization; it actively modulates the frontier molecular orbitals (FMOs) via the heavy-atom effect and enables supramolecular assembly through halogen bonding (

Part 1: Molecular Architecture & Electronic Theory

The Donor-Acceptor (D-A) Interface

The core electronic behavior arises from the orbital overlap between the furan and pyridine rings.

-

Furan (Donor): High energy HOMO, electron-rich.

-

Pyridine (Acceptor): Low energy LUMO, electron-deficient.

-

Conjugation: Direct C-C bonding facilitates Intramolecular Charge Transfer (ICT).

The "Bromine Effect"

The position of the bromine atom (typically at the 5-position of the furan ring) introduces three critical perturbations:

-

Inductive Stabilization: The electronegative Br atom lowers the HOMO energy level, increasing oxidative stability compared to non-halogenated furan-pyridines.

-

Heavy Atom Effect: Br induces significant spin-orbit coupling (SOC), promoting Intersystem Crossing (ISC) from Singlet (

) to Triplet ( -

Halogen Bonding (XB): The C-Br bond exhibits a positive electrostatic potential cap (

-hole) along the bond axis, allowing directional non-covalent interactions with Lewis bases (e.g., N-atoms in adjacent pyridine rings), which can planarize the molecule in the solid state.

Part 2: Visualization of Electronic Logic

The following diagram illustrates the causality between structural components and observed electronic properties.

Figure 1: Mechanistic flow detailing how structural subunits dictate the electronic phenotype of the conjugate.

Part 3: Synthesis & Structural Validation

Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol describes the synthesis of 2-(5-bromofuran-2-yl)pyridine . We utilize a "reverse" coupling strategy (Pyridine-Boronic acid + Dibromofuran) to maintain the bromine handle.

Rationale:

-

Substrate Choice: 2,5-dibromofuran is used in excess. The high reactivity of the C2/C5 positions allows mono-arylation.

-

Catalyst:

provides robust oxidative addition without rapidly inserting into the second C-Br bond under controlled temperatures. -

Base:

is mild enough to prevent furan ring opening (a common side reaction with strong alkoxides).

Step-by-Step Methodology

-

Reagent Prep: In a Schlenk flask, dissolve 2,5-dibromofuran (1.2 equiv, 2.4 mmol) and pyridine-2-boronic acid MIDA ester (1.0 equiv, 2.0 mmol) in a degassed mixture of DME:H2O (4:1 v/v) .

-

Note: MIDA esters release the active boronic acid slowly, preventing homocoupling.

-

-

Catalyst Addition: Add

(5 mol%) under a positive pressure of Nitrogen. -

Reaction: Heat to 60°C (strictly controlled) for 12 hours.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 9:1). Look for the appearance of a highly fluorescent spot (product) distinct from the starting dibromide.

-

-

Workup: Quench with water, extract with DCM (

mL). Wash combined organics with brine, dry over -

Purification: Flash column chromatography on silica gel. Elute with Hexane

5% EtOAc/Hexane.-

Validation: The product should be a pale yellow solid.

-

Structural Validation Metrics

| Technique | Expected Signal | Mechanistic Insight |

| Doublet at | Confirms furan ring integrity; shift indicates conjugation with pyridine. | |

| Carbon signal ~125 ppm (C-Br) | Verifies retention of the bromine atom (crucial for further functionalization). | |

| HRMS (ESI) | Isotopic splitting (1:1 ratio) confirms presence of one bromine atom. |

Part 4: Optoelectronic Characterization

Spectral Properties

The conjugate exhibits solvatochromism, a hallmark of D-A systems.

-

Absorption:

typically ~300-350 nm ( -

Emission: Strong fluorescence in non-polar solvents; quenching in polar protic solvents due to stabilization of the ICT state and non-radiative decay pathways.

Experimental Workflow: Band Gap Determination

To determine the HOMO-LUMO gap (

Figure 2: Workflow for determining electronic band structure. Discrepancy between Electrochemical and Optical gaps estimates exciton binding energy.

References

-

Synthesis of Pyridines : "Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons."[1] Nature Communications. [Link]

-

Halogen Bonding : "The nature of halogen bonding: insights from interacting quantum atoms." Acta Crystallographica Section B. [Link]

-

Furan-Pyridine Oligomers : "Structure and optoelectronic properties of helical pyridine-furan oligomers."[2] RSC Advances. [Link] (Note: Generalized URL for RSC Advances search based on context).

-

Suzuki Coupling Protocols : "Pyridine synthesis - Organic Chemistry Portal." Organic Chemistry Portal. [Link]

Sources

Navigating the 3-Pyridyl Furan Scaffold: A Technical Guide to Acquisition, Synthesis, and Application

Part 1: Introduction & Structural Significance

The 3-pyridyl furan motif—a heteroaryl-heteroaryl biaryl system—occupies a unique niche in medicinal chemistry. It serves as a rigid, lipophilic bioisostere for biphenyl and phenyl-pyridine systems, offering distinct electronic properties due to the electronegativity of the oxygen atom and the basicity of the pyridine nitrogen.

However, this scaffold presents a "Janus-faced" challenge:

-

The Utility: It is a privileged structure in nicotinic acetylcholine receptor (nAChR) ligands, acting as a mimetic for the pyrrolidine ring of nicotine or the pyridine ring of epibatidine.

-

The Liability: The furan ring is a known metabolic alert handle, susceptible to bioactivation by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) into reactive dicarbonyl species.

This guide provides a roadmap for researchers to access this scaffold, synthesize derivatives efficiently, and mitigate metabolic risks.

Part 2: The Commercial Landscape (Buy vs. Make)

While custom synthesis is often required for late-stage leads, early structure-activity relationship (SAR) studies rely on commercially available building blocks. The following table categorizes the primary commercially available 3-pyridyl furan derivatives.

Table 1: Core Commercial Building Blocks

| Compound Name | Structure Description | CAS Number | Primary Application |

| 3-(2-Furyl)pyridine | Pyridine attached at C3 to Furan C2 | 591-22-0 | Core scaffold for nAChR ligands; standard reference material. |

| 3-(3-Furyl)pyridine | Pyridine attached at C3 to Furan C3 | 2122-42-1 | Alternative geometry; often used to probe steric tolerance in binding pockets. |

| 5-(3-Furyl)pyrimidine | Pyrimidine analog (Bioisostere) | 560994-06-1 | Used when pyridine nitrogen basicity needs modulation (lower pKa). |

| Furo[3,2-b]pyridine | Fused bicyclic system | 272-62-8 | Rigid analog; restricts conformational rotation between rings. |

| 3-Pyridylboronic acid | Synthetic Precursor | 1692-25-7 | The essential nucleophile for Suzuki coupling to halofurans. |

Analyst Note: Availability of substituted 3-pyridyl furans (e.g., with methyl/methoxy groups) is often sporadic. It is strategically superior to purchase the 3-pyridylboronic acid and a diverse set of halofurans to generate a library via the high-throughput Suzuki protocol described in Part 3.

Part 3: Metabolic Liability & Mitigation (The "Furan Trap")

Expertise Insight: Many discovery programs fail because they treat the furan ring as inert. It is not. In vivo, the furan ring undergoes oxidative opening, primarily driven by CYP450 enzymes.

Mechanism of Bioactivation

The furan ring is oxidized to an unstable epoxide or cis-enedione (cis-2-butene-1,4-dial). This highly reactive electrophile covalently binds to nucleophilic residues (Lysine, Cysteine) on proteins, leading to hepatotoxicity or Mechanism-Based Inactivation (MBI) of the CYP enzyme itself.

Figure 1: The metabolic pathway of furan bioactivation.[1][2][3][4] The formation of the cis-enedione intermediate is the critical step leading to toxicity.

Mitigation Strategy: If the furan is essential for binding (e.g., hydrogen bonding to a specific residue), consider:

-

Blocking Metabolic Hotspots: Introduce fluorine or methyl groups at the furan C5 position to sterically or electronically hinder oxidation.

-

Scaffold Hopping: Transition to a Furo[3,2-b]pyridine (fused system) which often has a different metabolic profile, or an oxazole/isoxazole which are generally more metabolically stable.

Part 4: Synthetic Protocol (Robust Cross-Coupling)

Trustworthiness: Standard Suzuki conditions (Pd(PPh3)4, Na2CO3) often fail for heteroaryl-heteroaryl couplings due to catalyst poisoning by the pyridine nitrogen and rapid protodeboronation of the 3-pyridylboronic acid.

The following protocol uses Buchwald precatalysts , which are highly active and stable, ensuring successful coupling even with electron-deficient heterocycles.

Optimized Protocol: 3-Pyridyl Furan Synthesis

Reagents:

-

Aryl Halide: 2-Bromofuran or substituted Halofuran (1.0 equiv)

-

Boronic Acid: 3-Pyridylboronic acid (1.2 - 1.5 equiv)

-

Catalyst: XPhos Pd G2 or SPhos Pd G2 (1-3 mol%)

-

Base: K3PO4 (2.0 - 3.0 equiv)

-

Solvent: n-Butanol or THF/Water (4:1)

Step-by-Step Workflow:

-

Charge: In a glovebox or under Argon flow, add the Halofuran, 3-Pyridylboronic acid, K3PO4, and Pd catalyst to a vial equipped with a stir bar.

-

Solvate: Add degassed n-Butanol (0.5 M concentration relative to halide).

-

Heat: Seal the vial and heat to 80-100°C for 2-12 hours. Monitor by LCMS.[4][5][6]

-

Note: If protodeboronation is observed (mass of pyridine detected), lower temperature to 60°C and increase catalyst loading to 5 mol%.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

-

Purification: Flash column chromatography. Pyridyl furans are basic; use silica gel pre-treated with 1% Et3N or use neutral alumina if streaking occurs.

Figure 2: Decision tree for selecting cross-coupling conditions based on substrate complexity.

Part 5: Medicinal Chemistry Applications[3]

The 3-pyridyl furan scaffold is most prominent in the design of ligands for the Nicotinic Acetylcholine Receptor (nAChR) .

-

Bioisosterism: The furan oxygen acts as a hydrogen bond acceptor, mimicking the pyrrolidine nitrogen of nicotine but with significantly reduced basicity. This alters the pKa and blood-brain barrier (BBB) permeability profile.

-

Case Study (TC-299423): This compound (and related analogs like A-84543 ) utilizes the 3-pyridyl ether/furan motif to achieve selectivity for α4β2 and α6β2 subtypes, which are critical for addiction and cognitive pathways.

-

Binding Mode: The pyridine nitrogen typically interacts with the "water bridge" or directly with the protein backbone in the agonist binding site, while the furan ring provides hydrophobic contacts and optimal spacing.

References

-

Peterson, L. A., et al. (2013). Mechanism of Metabolic Activation of Furan by Cytochrome P450 2E1.[4] Chemical Research in Toxicology. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

-

Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Link

-

Grady, S. R., et al. (2010). Characterization of the agonist properties of the 3-pyridyl ether A-84543 and its analogs at nicotinic acetylcholine receptors.[3] Neuropharmacology. Link

-

PubChem Compound Summary. (2025). 3-(2-Furyl)pyridine (CAS 591-22-0). National Center for Biotechnology Information. Link

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Frontiers | TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors [frontiersin.org]

- 3. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Furan metabolites are elevated in users of various tobacco products and cannabis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. researchgate.net [researchgate.net]

Navigating the Unseen: A Technical Safety and Handling Guide for 3-(2-Bromofuran-3-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

The advent of novel chemical entities in drug discovery and materials science necessitates a proactive and informed approach to laboratory safety. This guide provides a comprehensive technical overview of the safety considerations and handling protocols for 3-(2-Bromofuran-3-yl)pyridine, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. In the absence of a specific, officially published Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar molecules, general chemical safety principles, and supplier-provided hazard information to offer a robust framework for risk mitigation.

Hazard Identification and Risk Assessment: A Compound Profile

Understanding the potential hazards of a novel compound is the cornerstone of safe laboratory practice. For 3-(2-Bromofuran-3-yl)pyridine (CAS No. 1227960-30-6), a composite hazard profile can be constructed by examining its constituent moieties—a brominated furan and a pyridine ring—and by considering the GHS information provided by suppliers.[1]

GHS Classification (Inferred)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

This table is based on GHS information provided by chemical suppliers for 3-(2-Bromofuran-3-yl)pyridine.[1]

The toxicological properties of this specific compound have not been fully investigated.[2][3] Therefore, a cautious approach is warranted, treating it as a substance with significant potential for harm. The pyridine moiety suggests potential for liver, neurological, and renal effects with prolonged or significant exposure.[4][5] Bromofurans can be irritating and may have other unevaluated toxicological properties.[3]

Physicochemical Hazards:

While not explicitly stated for the target compound, related structures such as 3-bromopyridine and pyridine itself are flammable liquids.[6][7][8] Therefore, it is prudent to treat 3-(2-Bromofuran-3-yl)pyridine as a potentially flammable substance and to avoid sources of ignition.[2][3][6]

Prudent Practices for Safe Handling and Storage

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is essential when working with 3-(2-Bromofuran-3-yl)pyridine.

Engineering Controls:

-

Ventilation: All manipulations of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2][3][7]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE):

A standard PPE ensemble for handling this compound includes:

| PPE Item | Specification | Rationale |

| Gloves | Nitrile or butyl rubber, changed frequently | To prevent skin contact and absorption.[2][9] |

| Eye Protection | Chemical safety goggles and a face shield | To protect against splashes and vapors.[2][6] |

| Lab Coat | Flame-resistant, fully buttoned | To protect skin and personal clothing. |

| Respiratory Protection | Not typically required if used in a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[2] | To prevent inhalation of vapors or aerosols. |

Handling Procedures:

-

Avoidance of Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[2]

-

Aerosol and Dust Minimization: Handle the compound in a manner that minimizes the generation of dust or aerosols.

-

Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[2][3][6] Use non-sparking tools.[2][3][6]

-

Static Discharge: Take precautionary measures against static discharge.[2][3][6]

-

Hygiene: Wash hands thoroughly after handling.[6][9] Do not eat, drink, or smoke in the laboratory.[6][10]

Storage:

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3][6][7]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[2]

-

Inert Atmosphere: For long-term storage, consider keeping the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[2]

Emergency Protocols: Preparedness and Response

Rapid and correct responses to emergencies can significantly mitigate harm.

First Aid Measures:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Spill Response:

A spill of 3-(2-Bromofuran-3-yl)pyridine should be treated as a hazardous event requiring a prompt and systematic response.

Spill Response Workflow Diagram

Fire-Fighting Measures:

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[2] A water spray can be used to cool closed containers.[2]

-

Hazards from Combustion: Hazardous decomposition products may include carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen halides.[2][3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Waste Disposal Considerations

All waste containing 3-(2-Bromofuran-3-yl)pyridine must be handled as hazardous waste.

-

Collection: Collect waste in clearly labeled, sealed containers.

-

Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not dispose of down the drain.[2]

Conclusion: A Culture of Safety

The responsible use of novel chemical reagents like 3-(2-Bromofuran-3-yl)pyridine is paramount in a research environment. While this guide provides a framework for safe handling based on available data, it is not a substitute for a thorough risk assessment for each specific experimental protocol. Researchers are encouraged to remain vigilant, seek additional information as it becomes available, and foster a laboratory culture where safety is a shared and primary responsibility.

References

- 3-Bromopyridine Safety Data Sheet.

- Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).

- 3-Bromofuran Safety Data Sheet.

- 3-Bromopyridine Safety Data Sheet. Jubilant Ingrevia Limited.

- Pyridine Safety Data Sheet. PENTA.

- Pyridine, alkyl derivatives: Human health tier II assessment. Australian Government Department of Health.

- 3-(2-Bromofuran-3-yl)pyridine Product Page. BLDpharm.

- Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. Synthetic Communications.

- Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. ResearchGate.

- Toxicological Profile for Pyridine. National Center for Biotechnology Information (NCBI).

- What are the effects of Pyridine on human health and the environment? ChemicalBook.

- Regiocontrolled Halogen Dance of Bromothiophenes and Bromofurans. The Journal of Organic Chemistry.

- On the reaction of furan with bromine in aqueous solution. Canadian Journal of Chemistry.

- Pyridine Safety Data Sheet. Fisher Scientific.

- Benzofuroxan as a thiol-specific reactivity probe. PubMed.

- Pyridine. National Research Centre for the Working Environment (NFA).

- 2-Bromopyridine Safety Data Sheet. Jubilant Ingrevia Limited.

- Pyridine Material Safety Data Sheet. Actylis Lab Solutions.

Sources

- 1. 1227960-30-6|3-(2-Bromofuran-3-yl)pyridine|BLD Pharm [bldpharm.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. What are the effects of Pyridine on human health and the environment?_Chemicalbook [chemicalbook.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. actylislab.com [actylislab.com]

- 9. fishersci.com [fishersci.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

Methodological & Application

Application Note: Synthesis of Biaryl Heterocycles via Bromofuran Intermediates

Abstract & Strategic Overview

The furan ring is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for phenyl and thiophene rings to modulate polarity, hydrogen bonding, and metabolic stability. However, the introduction of aryl groups onto the furan core presents distinct regiochemical challenges.

While 2-arylfurans are thermodynamically favored and accessible via direct C–H activation, 3-arylfurans typically require cross-coupling methodologies using halogenated intermediates. This guide focuses on the critical and often problematic use of bromofurans , specifically distinguishing between the unstable 2-bromofuran and the volatile 3-bromofuran.

Key Technical Insight:

-

2-Bromofuran is notoriously unstable, prone to rapid polymerization and light sensitivity. For C2-functionalization, Direct C–H Arylation is the superior, field-proven strategy, avoiding the halide entirely.

-

3-Bromofuran is the indispensable intermediate for accessing the pharmacologically rich C3-position. It requires specific handling due to volatility (bp ~103 °C) and density considerations (d ~1.66 g/mL).

This application note details two complementary protocols:

-

Suzuki-Miyaura Coupling of 3-Bromofuran (Accessing the difficult C3-position).

-

Direct C–H Arylation of Furan (The robust route to C2-analogs).

Critical Handling & Safety (Bromofurans)

Before initiating synthesis, the following stability factors must be addressed to prevent substrate decomposition.

| Parameter | 2-Bromofuran | 3-Bromofuran |

| Stability | Low. Polymerizes at RT; light sensitive. | Moderate. Stable at 4°C; volatile. |

| Storage | -20°C, dark, under Argon. Stabilize with trace CaCO₃. | 4°C, dark. Keep container tightly sealed. |

| Handling | Use immediately upon synthesis/purchase. | Weigh quickly; use gas-tight syringe (high density). |

| Major Risk | Rapid blackening (polymerization) upon acid contact. | Evaporation during inert gas purging. |

Protocol A: Suzuki-Miyaura Coupling of 3-Bromofuran

Objective: Synthesis of 3-arylheterocycles (e.g., 3-phenylfuran derivatives). Rationale: Standard Pd(PPh₃)₄ often fails with electron-rich furans due to slow oxidative addition. We utilize Pd(dppf)Cl₂ or XPhos Pd G2 , which form active catalytic species capable of activating the C–Br bond while suppressing dehalogenation.

Materials

-

Substrate: 3-Bromofuran (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.5 equiv) - Excess is crucial due to furan volatility.

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

-

Base: K₃PO₄ (3.0 equiv) - Anhydrous phosphate is gentler than carbonate for furan rings.

-

Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed.

Step-by-Step Methodology

-

System Preparation:

-

Flame-dry a 2-neck round-bottom flask or microwave vial. Cool under a stream of Argon.[1]

-

Critical Step: 3-Bromofuran is volatile. Do not apply high vacuum to the flask containing the starting material.

-

-

Reagent Loading:

-

Add Aryl Boronic Acid (1.5 equiv), K₃PO₄ (3.0 equiv), and Pd(dppf)Cl₂ (3 mol%) to the flask.

-

Cap and purge with Argon for 5 minutes.

-

-

Solvent & Substrate Addition:

-

Add degassed 1,4-Dioxane/Water (4:1) via syringe.

-

Add 3-Bromofuran (1.0 equiv) last via syringe.

-

Note: If the boronic acid is sterically hindered (ortho-substituted), switch catalyst to XPhos Pd G2 (2 mol%).

-

-

Reaction:

-

Heat to 85 °C for 4–12 hours.

-

Monitoring: Check TLC (Hexane/EtOAc).[2] 3-Bromofuran is UV active but faint; stain with KMnO₄ or Anisaldehyde.

-

-

Work-up (Furan-Specific):

-

Cool to room temperature.[3][4] Dilute with Et₂O (furans extract better in ether than EtOAc).

-

Wash gently with water. Avoid strong acid washes (e.g., 1M HCl) as this will open the furan ring.

-

Dry over Na₂SO₄, filter, and concentrate at low temperature (bath < 30°C) to prevent product sublimation or polymerization.

-

Experimental Workflow (Protocol A)

Caption: Workflow for the Suzuki coupling of volatile 3-bromofuran, emphasizing the avoidance of vacuum on the substrate and acid during workup.

Protocol B: Direct C–H Arylation (C2-Selective)

Objective: Synthesis of 2-arylheterocycles (e.g., 2-phenylfuran). Rationale: To avoid the instability of 2-bromofuran, we invert the polarity. We use Furan (as solvent/reagent) and an Aryl Bromide .[2][5] The Pd catalyst activates the C2-H bond of furan via a CMD (Concerted Metalation-Deprotonation) mechanism.

Materials

-

Substrate: Aryl Bromide (1.0 equiv)

-

Reagent: Furan (Excess, 5–10 equiv, or as co-solvent)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: P(t-Bu)₃·HBF₄ or SPhos (10 mol%) - Electron-rich ligands are required.

-

Base: K₂CO₃ or PivOK (Pivalate is crucial for CMD mechanism).

-

Solvent: DMAc or DMF.

Step-by-Step Methodology

-

Mix: Combine Aryl Bromide, Pd(OAc)₂, Ligand, and Base in a pressure vial.

-

Add Furan: Add Furan (excess) and DMAc.

-

Heat: Seal and heat to 100–120 °C .

-

Purification: Standard workup. This method is far cleaner and higher yielding than coupling 2-bromofuran.

Mechanistic Visualization (Suzuki Cycle)

Understanding the catalytic cycle helps troubleshoot "stalled" reactions. For electron-rich furans, the Reductive Elimination step can be slow, requiring bulky ligands like XPhos or dppf to force the product off the metal.

Caption: Suzuki-Miyaura catalytic cycle.[4][10][11] Bulky ligands (L) accelerate the final Reductive Elimination step, crucial for sterically demanding biaryl furans.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / Starting Material Recovery | Catalyst poisoning or inactive Pd source. | Switch from Pd(PPh₃)₄ to Pd(dppf)Cl₂ or XPhos Pd G3 . Ensure Argon purge is rigorous. |

| Homocoupling (Ar-Ar) | Oxygen presence or excess Boronic Acid reacting with itself. | Degas solvents more thoroughly (freeze-pump-thaw). Add boronic acid slowly. |

| Protodehalogenation (Furan-H) | Hydride source in reaction or instability. | Use anhydrous conditions if possible (Dioxane/Base(s)). Lower temperature to 60°C and extend time. |

| Black Precipitate (Pd Black) | Ligand dissociation; Catalyst death. | Add excess ligand (e.g., 10% extra PPh₃ or dppf). Catalyst is decomposing before turnover. |

| Product Decomposition | Acidic workup or silica acidity. | Neutralize silica gel with 1% Et₃N in Hexane before loading column. Avoid HCl washes. |

References

-

Suzuki-Miyaura Coupling Mechanism & Overview

- Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs.

-

[Link]

-

Furan in Medicinal Chemistry

-

Synthesis of 3-Bromofuran & Applications

-

Handling of Halogenated Furans

-

Direct Arylation Strategies (C-H Activation)

- Expanding chemical space by para-C−H aryl

-

[Link]

Sources

- 1. youtube.com [youtube.com]

- 2. scispace.com [scispace.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. BJOC - Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position [beilstein-journals.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 3-Bromofuran - Wikipedia [en.wikipedia.org]

Application Note: Palladium-Catalyzed Cross-Coupling Protocols for Pyridyl Furans

Executive Summary

The synthesis of pyridyl furans is a critical transformation in medicinal chemistry and materials science, providing access to extended

Mechanistic Rationale & Causality

Synthesizing pyridyl furans is mechanistically non-trivial due to the competing electronic demands of the substrates:

-

Catalyst Poisoning (The Pyridine Problem): The lone pair on the pyridyl nitrogen is highly Lewis basic. It strongly coordinates to electrophilic Pd(II) intermediates, sequestering the catalyst in off-cycle, thermodynamically stable complexes[3]. This halts the catalytic cycle and leads to incomplete conversions.

-

Substrate Degradation (The Furan Problem): Furans are highly

-electron-rich and susceptible to oxidative ring-opening, polymerization, or protodeboronation under the harsh basic conditions typically used in Suzuki-Miyaura couplings. -

The Solution: Successful protocols rely on precise ligand tuning. The use of bulky, strongly

-donating ligands—such as N-Heterocyclic Carbenes (NHCs) in Pd-PEPPSI complexes—accelerates oxidative addition and reductive elimination while sterically blocking the pyridyl nitrogen from coordinating to the metal center[4]. Alternatively, utilizing highly nucleophilic transmetalating agents like triorganozincates allows the reaction to proceed at lower temperatures, preserving sensitive furan functional groups[5].

Palladium-catalyzed cross-coupling cycle highlighting the risk of off-cycle pyridyl coordination.

Quantitative Data: Reaction Optimization

The table below synthesizes empirical data demonstrating how catalyst and ligand choices dictate the success of pyridyl furan cross-coupling.

| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Causality |

| Pd(OAc)₂ (5 mol%) | None | K₂CO₃ | Toluene | 100 | < 20% | Severe catalyst poisoning via pyridyl nitrogen coordination[3]. |

| Pd(PPh₃)₄ (5 mol%) | PPh₃ | Na₂CO₃ | DME/H₂O | 90 | 45-55% | Moderate yield; protodeboronation of furan competes with coupling[1]. |

| Pd-PEPPSI-IPr (1 mol%) | NHC (IPr) | KOAc | DMAc | 120 | 85-97% | NHC prevents poisoning; KOAc enables CMD C–H activation[4]. |

| PdCl₂(dppf) (2 mol%) | dppf | None | THF | 65 | 80-90% | Triorganozincate transmetalation is highly nucleophilic and rapid[5]. |

Validated Experimental Protocols

Protocol A: Direct C–H Arylation of Furans (Atom-Economical)

This protocol utilizes a Concerted Metalation-Deprotonation (CMD) pathway, avoiding the need for pre-functionalized furan boronates or stannanes[4].

Reagents:

-

Aryl/Pyridyl bromide (1.0 equiv, 0.25 mmol)

-

Furan derivative (1.5 equiv, 0.375 mmol)

-

Pd-PEPPSI-NHC pre-catalyst (1 mol%)[4]

-

Potassium acetate (KOAc) (1.28 equiv, 0.32 mmol)[4]

-

Anhydrous N,N-Dimethylacetamide (DMAc) (2.0 mL)

Step-by-Step Methodology:

-

Inert Setup: In an argon-filled glovebox, charge a 5 mL reaction vial with KOAc, the Pd-PEPPSI-NHC pre-catalyst, and the pyridyl bromide. Causality: KOAc is specifically chosen over stronger bases (like KOtBu) because it acts as an internal base ligand during the CMD transition state, abstracting the furan C–H proton without causing furan ring degradation.

-

Solvent & Substrate Addition: Add anhydrous, degassed DMAc followed by the furan derivative. Seal the vial with a PTFE-lined cap.

-

Thermal Activation: Transfer the vial to a pre-heated block at 120 °C and stir vigorously for 3 to 12 hours[4]. Self-Validation: The solution will typically transition from a pale yellow to a deep, dark red/brown, indicating the formation of the active Pd(0) species.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black and insoluble salts.

-

Purification: Wash the organic filtrate with water (3 × 5 mL) to remove DMAc, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Protocol B: Negishi-Type Cross-Coupling via Triorganozincates

This protocol is highly effective for substrates containing sensitive functional groups (e.g., aldehydes) that cannot survive the 120 °C temperatures of C–H arylation[5].

Step-by-Step Methodology:

-

Zincate Preparation: In a flame-dried Schlenk flask under nitrogen, dissolve the furan derivative (e.g., furaldehyde diethyl acetal) in anhydrous THF. Deprotonate using n-BuLi at -78 °C, then perform a Li-to-Zn transmetalation by adding ZnCl₂ to form the intermediate zinc species[5].

-

Triorganozincate Formation: Add additional equivalents of an alkyl lithium reagent to form the highly reactive triorganozincate complex[5]. Causality: The "ate" complex drastically increases the nucleophilicity of the furan carbon, accelerating transmetalation to the Pd(II) center.

-

Cross-Coupling: To a separate flask containing the pyridyl halide and 2 mol% PdCl₂(dppf) in THF, transfer the triorganozincate solution via cannula.

-

Reaction & Deprotection: Stir at 65 °C for 2-4 hours. Quench with 1M HCl to simultaneously neutralize the reaction and deprotect the acetal to yield the 5-pyridyl-2-furaldehyde[5].

Step-by-step experimental workflow for air-sensitive palladium-catalyzed cross-coupling.

Troubleshooting & Analytical Validation

To ensure the reaction operates as a self-validating system, utilize the following analytical checkpoints:

-

In-Process TLC: Furan starting materials are generally non-polar. Upon successful coupling, the resulting pyridyl furan will be significantly more polar (due to the basic pyridyl nitrogen) and will exhibit intense fluorescence under 254 nm and 365 nm UV light due to the extended

-conjugation across the heterocyclic three-ring assembly[2]. -

NMR Verification: Successful C–C bond formation is confirmed by the disappearance of the furan C–H proton at the coupling site. In ¹H NMR, the remaining furan protons typically appear at 6.5–7.5 ppm, while the electron-deficient pyridine protons appear significantly downfield at 7.5–8.8 ppm[4].

-

Homocoupling Artifacts: If bi-pyridyl or bi-furan homocoupled products are observed via GC-MS, it indicates that oxygen has infiltrated the system (facilitating oxidative homocoupling) or that transmetalation is occurring faster than oxidative addition. Ensure strict inert atmosphere techniques and consider switching to a more electron-rich phosphine or NHC ligand.

References

-

Synthesis of 5-Pyridyl-2-furaldehydes via Palladium-Catalyzed Cross-Coupling with Triorganozincates Source: Organic Letters (ACS Publications) URL:[Link]

-

Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines Source: ResearchGate URL:[Link]

-

One-Pot Synthesis and Redox Properties of Conjugation-Extended 4,4′-Bipyridines and Related Compounds. New Ligands Consisting of a Heterocyclic Three-Ring Assembly Source: Bulletin of the Chemical Society of Japan (Oxford Academic) URL:[Link]

-

Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates Source: MDPI URL:[Link]

-

Exposing Mechanisms for Defect Clearance in Supramolecular Self-Assembly: Palladium–Pyridine Coordination Revisited Source: Inorganic Chemistry (ACS Publications) URL:[Link]

Sources

Application Note: Strategic Functionalization of 3-(2-Bromofuran-3-yl)pyridine

This Application Note is designed for researchers utilizing 3-(2-Bromofuran-3-yl)pyridine as a scaffold for drug discovery. It addresses the ambiguity of the "C2 position" by defining two distinct synthetic pathways:

-

Furan-C2 Functionalization: Exploiting the reactive C–Br handle via cross-coupling.

-

Pyridine-C2 Functionalization: Exploiting the proximal C–H bond for intramolecular cyclization to form fused Furo[3,2-b]pyridine cores.

Executive Summary & Reactivity Landscape[1][2]

The scaffold 3-(2-Bromofuran-3-yl)pyridine represents a "privileged structure" in kinase inhibitor discovery. Its value lies in its bifunctional nature: it possesses an electrophilic handle (C–Br) on the electron-rich furan ring and a nucleophilic/directing site (C–H) on the electron-deficient pyridine ring.

The "C2" Duality

In the context of this molecule, "Functionalization at C2" presents two distinct synthetic opportunities:

-

Path A (Furan-C2): Intermolecular Cross-Coupling. The C–Br bond is the most reactive site, allowing for rapid library generation via Suzuki-Miyaura or Stille couplings.

-

Path B (Pyridine-C2): Intramolecular C–H Activation. The Furan-C2 bromide serves as a sacrificial handle to activate the adjacent Pyridine-C2 position, closing the ring to form furo[3,2-b]pyridine . This is the critical step for synthesizing planar, fused tricyclic cores.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent reactivity of the scaffold.

Figure 1: Divergent synthetic pathways for 3-(2-Bromofuran-3-yl)pyridine. Path A retains the bi-aryl structure; Path B fuses the rings via Pyridine-C2.

Protocol A: Furan-C2 Functionalization (Suzuki-Miyaura Coupling)

This protocol targets the C–Br bond at the Furan-C2 position. It is the primary method for attaching aryl or heteroaryl side chains.

Mechanistic Insight

The furan ring is electron-rich, making the oxidative addition of Pd(0) into the C–Br bond facile. However, the adjacent pyridine nitrogen can potentially coordinate to the palladium, acting as a catalyst poison. Therefore, the use of phosphine ligands with high steric bulk (e.g., SPhos, XPhos) or bidentate ligands (dppf) is crucial to prevent non-productive coordination.

Experimental Protocol

Reagents:

-

Substrate: 3-(2-Bromofuran-3-yl)pyridine (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)

-

Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)

-

Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

-

Setup: In a microwave vial or round-bottom flask, combine the substrate, boronic acid, and Pd(dppf)Cl₂·DCM.

-

Solvent Addition: Add 1,4-Dioxane and stir to dissolve.

-

Base Addition: Add the 2M Na₂CO₃ solution. Note: The biphasic system requires vigorous stirring.

-

Degassing: Sparge the mixture with Argon or Nitrogen for 5–10 minutes to remove oxygen (critical to prevent homocoupling).

-

Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).

-

Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Extract aqueous layer with EtOAc (2x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Troubleshooting Table:

| Issue | Likely Cause | Solution |

| Low Conversion | Pyridine N-coordination | Switch to Pd(OAc)₂/SPhos or Pd₂(dba)₃/XPhos system. |

| Protodebromination | Hydride source in solvent | Ensure dioxane is anhydrous and free of peroxides; use freshly degassed solvents. |

| Homocoupling | Oxygen presence | Increase degassing time; ensure inert atmosphere. |

Protocol B: Pyridine-C2 Functionalization (Intramolecular Cyclization)

This is the advanced application. It utilizes the Furan-C2 bromide not as a final substitution point, but as a C–H activation handle to functionalize the Pyridine-C2 position. This reaction forms the furo[3,2-b]pyridine skeleton.[1]

Mechanistic Insight

This transformation proceeds via a Pd(II)/Pd(IV) or concerted metalation-deprotonation (CMD) mechanism.

-

Oxidative Addition: Pd(0) inserts into the Furan C–Br bond.

-

C–H Activation: The carbonate base assists in deprotonating the Pyridine-C2 position, forming a six-membered palladacycle intermediate.

-

Reductive Elimination: The C–C bond forms between Furan-C2 and Pyridine-C2, expelling Pd(0) and closing the ring.

Experimental Protocol

Reagents:

-

Substrate: 3-(2-Bromofuran-3-yl)pyridine (1.0 equiv)

-

Catalyst: Pd(OAc)₂ (5–10 mol%)

-

Ligand: PCy₃ (Tricyclohexylphosphine) or PPh₃ (10–20 mol%)

-

Note: PCy₃ is preferred for difficult C-H activations due to its electron-rich nature.

-

-

Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)

-

Solvent: DMA (Dimethylacetamide) or DMF (anhydrous)

Step-by-Step Procedure:

-

Setup: Charge a pressure tube with substrate, Pd(OAc)₂, Ligand, and Base.

-

Inerting: Evacuate and backfill with Argon (3 cycles).

-

Solvent: Add anhydrous DMA via syringe.

-

Reaction: Seal the tube and heat to 130–140°C for 16–24 hours. High temperature is required for the C-H activation step.

-

Monitoring: Monitor by LC-MS. Look for the loss of Br (mass -80) and loss of 2H (mass -2) relative to starting material (Net: -HBr).

-

Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts and Palladium black. Wash with EtOAc.

-

Purification: The product is often highly crystalline. Recrystallization from EtOH or column chromatography (DCM/MeOH) is recommended.

Pathway Visualization

Figure 2: Mechanism of intramolecular cyclization targeting Pyridine-C2.

References

-

Furo[2,3-c]pyridine Synthesis: Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889.

-

Pd-Catalyzed C-H Arylation: Lapointe, D., & Fagnou, K. (2010). Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway. Chemistry Letters, 39(11), 1118–1126.

-

General Pyridine Functionalization: Campeau, L.-C., & Fagnou, K. (2006). Palladium-Catalyzed Direct Arylation of Simple Arenes in Synthesis of Biaryl Molecules. Chemical Communications, (12), 1253-1264.

Sources

using 3-(2-Bromofuran-3-yl)pyridine as a fragment based drug design scaffold

Application Note: 3-(2-Bromofuran-3-yl)pyridine in Fragment-Based Drug Design

Abstract

This guide details the strategic application of 3-(2-Bromofuran-3-yl)pyridine (BF-Py) as a high-value scaffold in Fragment-Based Drug Design (FBDD). Unlike traditional planar aromatics, the BF-Py scaffold offers a unique biaryl geometry with a defined twist angle, facilitating access to novel chemical space. This note provides comprehensive protocols for fragment growing via palladium-catalyzed cross-coupling, biophysical screening via Surface Plasmon Resonance (SPR), and structural considerations for hit-to-lead optimization.

Scaffold Profile & Vector Analysis

The BF-Py scaffold represents a "privileged structure" subclass—biaryl systems capable of exploring distinct sub-pockets within a protein binding site.

Physicochemical Properties (Estimated):

-

Molecular Weight: ~224.05 Da (Compliant with Rule of 3)

-

ClogP: ~2.5 (Ideal for membrane permeability)

-

H-Bond Acceptors: 2 (Pyridine N, Furan O)

-

H-Bond Donors: 0 (Reduces desolvation penalty)

-

Rotatable Bonds: 1 (Biaryl axis)

Vector Logic: Successful FBDD relies on "vectors"—defined geometric directions in which a fragment can be elaborated without disrupting the core binding mode.

-

Vector A (Growth Handle - Br): The C2-position bromine on the furan ring is the primary synthetic handle. It allows for "Fragment Growing" into adjacent hydrophobic pockets via Suzuki-Miyaura or Stille couplings.

-

Vector B (Anchor Point - Pyridine N): The pyridine nitrogen acts as a critical Hydrogen Bond Acceptor (HBA), often anchoring the fragment to the hinge region of kinases or conserved residues in GPCRs.

-

Vector C (Shape Diversity): The furan-pyridine bond is not planar. The steric clash between the furan oxygen/C4-hydrogen and the pyridine ring forces a twist (approx. 20-40°), providing 3D character often lacking in fused ring systems.

Experimental Protocols

Protocol A: Fragment Growing via Suzuki-Miyaura Coupling

Objective: To elaborate the BF-Py scaffold at the 2-position of the furan ring using diverse aryl/heteroaryl boronic acids.

Rationale: The 2-bromofuran moiety is electronically distinct from standard aryl bromides. It is electron-rich, facilitating oxidative addition, but the resulting product (2-arylfuran) can be acid-sensitive. We utilize a base-heavy, anhydrous protocol to maximize yield and stability.

Materials:

-

Scaffold: 3-(2-Bromofuran-3-yl)pyridine (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) - Chosen for robustness against steric bulk.

-

Base: K₂CO₃ (3.0 equiv, anhydrous)

-

Solvent: 1,4-Dioxane/Water (9:1 v/v, degassed)

Step-by-Step Procedure:

-

Setup: In a 10 mL microwave vial, combine the BF-Py scaffold (0.2 mmol), aryl boronic acid (0.3 mmol), and K₂CO₃ (0.6 mmol).

-

Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes.

-

Catalyst Addition: Quickly remove the cap, add Pd(dppf)Cl₂ (0.01 mmol), and reseal. Purge for an additional 2 minutes.

-

Solvation: Inject degassed 1,4-Dioxane/Water (2 mL) via syringe.

-

Reaction: Heat the mixture to 90°C for 4 hours. ( Note: Microwave irradiation at 110°C for 30 min is a viable alternative).

-

Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc.

-

Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Validation:

-

TLC: Monitor disappearance of the starting bromide (Rf ~0.6 in 30% EtOAc/Hex).

-

LC-MS: Confirm product mass (M+H). Look for the characteristic Br isotope pattern disappearance.

Protocol B: Biophysical Screening via SPR (Biacore)

Objective: To validate the binding affinity (

Rationale: Fragments typically have weak affinity (

Workflow:

-

Immobilization: Covalently couple the target protein to a CM5 sensor chip (Amine coupling) to a density of ~3000 RU.

-

Solubility Check: Dissolve BF-Py stock (100 mM in DMSO). Dilute to 1 mM in Running Buffer (PBS-P+, 5% DMSO). Check for aggregation via dynamic light scattering (DLS) if possible, or visual inspection.

-

Binding Assay:

-

Flow Rate: 30

L/min. -

Concentration Series: Inject 6 concentrations (e.g., 0, 31.25, 62.5, 125, 250, 500

M). -

Contact Time: 60 seconds (association) / 120 seconds (dissociation).

-

-

Analysis: Fit sensorgrams to a 1:1 steady-state affinity model. Square-wave binding profiles are expected for fast-on/fast-off fragment kinetics.

Data Presentation & Analysis

Table 1: Representative SAR Expansion from BF-Py Scaffold Hypothetical data illustrating the "Fragment Growing" effect.

| Compound ID | R-Group (at Furan C2) | MW (Da) | cLogP | SPR | Ligand Efficiency (LE) |

| BF-Py (Core) | -Br | 224.0 | 2.5 | 450 | 0.35 |

| BF-Py-01 | -Phenyl | 221.2 | 3.1 | 85 | 0.32 |

| BF-Py-02 | -4-Fluorophenyl | 239.2 | 3.3 | 42 | 0.34 |

| BF-Py-03 | -4-Pyridyl | 222.2 | 1.8 | 120 | 0.29 |

| BF-Py-04 | -Cyclopropyl | 185.2 | 2.1 | 210 | 0.38 |

Visualization: Workflows & Pathways

Diagram 1: Chemical Logic & Synthetic Pathway

This diagram illustrates the structural vectors of the scaffold and the synthetic flow for library generation.

Caption: Structural vector analysis of the BF-Py scaffold and its transition into a diverse fragment library via Palladium-catalyzed coupling.

Diagram 2: FBDD Screening Workflow

This diagram outlines the decision matrix for advancing the scaffold from a "Hit" to a "Lead."

Caption: Decision tree for validating and optimizing BF-Py fragments. Success relies on confirming specific binding modes before synthetic expansion.[1]

References

-

Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. [Link]

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link]

-

Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[2][3][4][5] Nature Chemistry. [Link]

-

Congreve, M., et al. (2003). "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today. [Link]

-

Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to molecular interactions." Journal of Medicinal Chemistry. [Link]

Sources

- 1. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 2. Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. massbio.org [massbio.org]

- 5. researchgate.net [researchgate.net]

Application Note: Orthogonal C–H Activation and Functionalization Strategies for 3-(2-Bromofuran-3-yl)pyridine

Executive Summary

The molecular scaffold 3-(2-Bromofuran-3-yl)pyridine presents a unique trifecta of reactive sites, making it a highly versatile building block in medicinal chemistry and materials science. It contains an electron-rich furan ring, a Lewis basic pyridine directing group, and a reactive C2–Br bond. This guide details three orthogonal, field-proven methodologies to selectively functionalize this molecule:

-

Electronic-Biased C5–H Arylation via Palladium-catalyzed Concerted Metalation-Deprotonation (CMD).

-

Proximity-Biased C4–H Functionalization via Rhodium-catalyzed, pyridine-directed metallacycle formation.

-

Electrophilic Cross-Coupling utilizing the C2–Br handle for the direct arylation of external heteroarenes.

Mechanistic Rationale & Scaffold Analysis

Achieving site-selectivity on a multi-functional heterocycle requires precise control over the catalytic microenvironment. The causality behind the site-selectivity for 3-(2-Bromofuran-3-yl)pyridine is governed by three distinct mechanistic drivers:

-

The CMD Pathway (Furan C5): In the absence of directing group pre-coordination, Palladium-catalyzed C–H activation is governed by the Concerted Metalation-Deprotonation (CMD) mechanism[1]. The furan C5–H bond is the most acidic and sterically accessible, making it the kinetically and thermodynamically favored site for base-assisted deprotonation[2].

-